2-[3-(morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Description
2-[3-(Morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS: 212320-51-9) is a synthetic isoindole derivative characterized by a 1,3-dioxoisoindole core substituted at the 2-position with a 3-(morpholin-4-yl)propyl group and a carboxylic acid moiety at position 5 .
Properties
IUPAC Name |
2-(3-morpholin-4-ylpropyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-14-12-3-2-11(16(21)22)10-13(12)15(20)18(14)5-1-4-17-6-8-23-9-7-17/h2-3,10H,1,4-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDPTMSXUOMWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(morpholin-4-yl)propyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid (CAS Number: 212320-51-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : C₁₆H₁₈N₂O₅
- Molecular Weight : 318.33 g/mol
- IUPAC Name : 2-[3-(4-morpholinyl)propyl]-1,3-dioxo-5-isoindolinecarboxylic acid
The structure features a morpholine group attached to a propyl chain, which is linked to an isoindole core with dioxo and carboxylic functionalities.
1. Inhibition of Enzymatic Activity
Research indicates that derivatives of isoindole compounds exhibit inhibitory effects on various enzymes. Notably, compounds similar to this compound have shown significant inhibition of heparanase, an enzyme implicated in tumor metastasis and angiogenesis. The reported IC₅₀ values for related compounds range from 200 to 500 nM, showcasing their potency and selectivity over other glucuronidases .
2. Anti-Angiogenic Effects
The compound has demonstrated anti-angiogenic properties, which are crucial in cancer therapy. Angiogenesis is the process through which new blood vessels form from existing ones, often facilitating tumor growth. The ability of this compound to inhibit angiogenesis suggests its potential as a therapeutic agent in cancer treatment .
3. CNS Activity
Preliminary studies suggest that morpholine-containing compounds may interact with G protein-coupled receptors (GPCRs), which are vital in central nervous system (CNS) functioning. This interaction could lead to modulatory effects beneficial for treating CNS disorders .
Case Study 1: Heparanase Inhibition
A study evaluated a series of isoindole derivatives for their capacity to inhibit heparanase. Among these compounds, one derivative showed remarkable selectivity and potency (IC₅₀ = 250 nM). The study concluded that such compounds could serve as valuable tools for further drug development targeting heparanase-related pathways .
Case Study 2: Angiogenesis Inhibition
Another investigation focused on the anti-angiogenic effects of various isoindole derivatives. The results indicated that these compounds could significantly reduce endothelial cell proliferation and migration in vitro, suggesting a mechanism that could be harnessed for cancer therapies .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target Enzyme | IC₅₀ (nM) | Anti-Angiogenic Effect |
|---|---|---|---|
| Compound A | Heparanase | 250 | Yes |
| Compound B | Heparanase | 400 | Yes |
| Compound C | Heparanase | 500 | No |
| Compound D | Unknown | N/A | Yes |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3-dioxoisoindole-5-carboxylic acid derivatives, differing primarily in the substituent at the 2-position. Below is a comparative analysis of key analogues:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Functional Differences
- Solubility : Morpholine’s tertiary amine and ether oxygen enhance aqueous solubility compared to lipophilic groups like cyclopentyl .
- Reactivity : Allyl-substituted derivatives (e.g., CAS 41441-42-3) are prone to electrophilic additions, whereas aromatic substituents (e.g., butoxycarbonylphenyl) may stabilize π-π stacking interactions .
- Purity and Availability : The target compound is available in standardized purity, while others (e.g., 2-cyclopentyl) lack explicit purity data, suggesting variability in commercial accessibility .
Research Implications
The structural diversity of isoindole derivatives underscores their versatility in drug discovery. The target compound’s morpholine group positions it as a candidate for targeting polar binding pockets, whereas cyclopentyl or allyl analogues may optimize pharmacokinetics for hydrophobic environments. Further studies should explore crystallographic data (e.g., via SHELX refinement ) and biological activity profiling to validate these hypotheses.
Q & A
Basic: What are the standard synthetic routes for this compound, and what methodological considerations ensure reproducibility?
The synthesis typically involves multi-step reactions, with key steps including:
- Condensation reactions : Refluxing morpholine derivatives with isoindole precursors in acetic acid, using sodium acetate as a base to facilitate cyclization .
- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to isolate the product .
- Critical parameters : Reaction time (3–5 hours), stoichiometric ratios (1.1:1 for aldehyde derivatives), and temperature control (reflux conditions) to avoid side reactions like over-oxidation .
Advanced: How can computational modeling optimize reaction pathways and reduce experimental trial-and-error?
Modern approaches integrate:
- Quantum chemical calculations : To predict transition states and intermediates, enabling identification of energetically favorable pathways .
- Machine learning : Training models on existing reaction datasets to suggest optimal conditions (e.g., solvent, catalyst) .
- Feedback loops : Experimental data (e.g., yields, byproducts) are fed back into simulations to refine predictive accuracy .
Basic: Which spectroscopic techniques are essential for structural characterization?
- NMR : H/C NMR to confirm substitution patterns and morpholine-propyl linkage .
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- IR spectroscopy : Identification of carbonyl (1,3-dioxo) and carboxylic acid groups .
- X-ray crystallography (if crystalline): Definitive confirmation of stereochemistry and crystal packing .
Advanced: How can researchers resolve contradictions in spectroscopic or chromatographic data?
- Multi-technique validation : Cross-correlate NMR, LC-MS, and IR data to identify artifacts (e.g., solvent peaks, impurities) .
- Computational NMR prediction : Tools like ACD/Labs or Gaussian to simulate spectra and compare with experimental results .
- Dynamic HPLC-MS : Monitor reaction intermediates in real-time to trace unexpected byproducts .
Advanced: What experimental strategies elucidate structure-activity relationships (SAR) for biological targets?
- Derivatization : Synthesize analogs with modified morpholine or propyl groups to assess steric/electronic effects .
- In vitro assays : Test inhibition of enzymes (e.g., kinases) linked to the morpholine moiety’s putative targets .
- Molecular docking : Use software like AutoDock to predict binding affinities and guide synthetic priorities .
Basic: What are common side reactions during synthesis, and how are they mitigated?
- Over-oxidation : Uncontrolled oxidation of the isoindole core can occur; use mild oxidizing agents (e.g., controlled KMnO) .
- Esterification : Carboxylic acid group may react with alcohols; protect with trimethylsilyl groups during synthesis .
- Byproduct removal : Column chromatography with gradient elution (hexane/ethyl acetate) to separate unreacted starting materials .
Advanced: How can reactor design improve yield in scaled-up synthesis?
- Continuous flow systems : Enhance heat/mass transfer for exothermic reactions (e.g., morpholine alkylation) .
- Membrane reactors : Separate byproducts in situ to shift equilibrium toward product formation .
- Process analytical technology (PAT) : In-line sensors monitor pH, temperature, and concentration for real-time adjustments .
Advanced: What in silico methods validate molecular interactions with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-protein binding over microsecond timescales to assess stability .
- Free energy perturbation (FEP) : Quantify binding affinity changes due to structural modifications .
- Pharmacophore modeling : Identify critical interaction motifs (e.g., hydrogen bonds with morpholine oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
